molecular formula C13H7F2NO2 B14005293 2,7-Difluoro-4-nitro-9h-fluorene CAS No. 1785-06-4

2,7-Difluoro-4-nitro-9h-fluorene

Cat. No.: B14005293
CAS No.: 1785-06-4
M. Wt: 247.20 g/mol
InChI Key: UUTBZRQFTBBPFY-UHFFFAOYSA-N
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Description

2,7-Difluoro-4-nitro-9H-fluorene is a fluorinated nitro-derivative of the fluorene backbone. Its molecular formula is C₁₃H₇F₂NO₂, with fluorine substituents at the 2 and 7 positions and a nitro group (-NO₂) at the 4 position. Fluorene derivatives are widely studied for their electronic properties, stability, and applications in materials science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name

2,7-difluoro-4-nitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBZRQFTBBPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293679
Record name 2,7-difluoro-4-nitro-9h-fluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785-06-4
Record name NSC91429
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-difluoro-4-nitro-9h-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with fluorene or 9H-fluorenone as the core scaffold. For example, a process described for related 2,7-substituted fluorenones involves:

  • Reacting fluorene with an organic solvent such as dimethylformamide and a mineral alkali like potassium hydroxide at room temperature under an oxygen atmosphere to obtain 9H-fluorenone with high yield (approximately 97%) without requiring column chromatography purification.

Introduction of Nitro Groups

Nitration is performed by refluxing the fluorenone intermediate with a mixed acid composed of concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio. This step yields 2,7-dinitro-9-fluorenone as a yellow solid with about 90% yield. The reaction is conducted at elevated temperatures (around 120 °C) for 24 hours.

Reduction and Further Functional Group Transformations

Reduction of the nitro groups to amino groups can be achieved by refluxing the dinitro compound in an alcohol-water mixture with iron powder and concentrated hydrochloric acid under nitrogen atmosphere. This yields 2,7-diamino-9-fluorenone in high yield (approximately 89%). This intermediate can be further diazotized and hydrolyzed to 2,7-dihydroxy-9-fluorenone.

Fluorination to Obtain 2,7-Difluoro Derivatives

Analytical and Purification Considerations

  • Most steps avoid column chromatography, relying on filtration and recrystallization for purification, which is advantageous for scale-up and commercial viability.
  • Reaction monitoring is typically done by nuclear magnetic resonance spectroscopy and thin-layer chromatography.
  • The fluorination steps using hypervalent iodine reagents require careful control of reagents and conditions to minimize by-products such as alkenes and ketones.

Research Findings and Source Diversity

  • The patent literature provides detailed stepwise synthetic protocols for related 2,7-substituted fluorenone derivatives, emphasizing operational simplicity and high yields.
  • Peer-reviewed articles report the use of advanced fluorination techniques using hypervalent iodine(III) chemistry to introduce fluorine atoms selectively on aromatic substrates, including fluorene derivatives.
  • Additional synthetic modifications, such as coupling reactions on 2,7-diaminofluorene scaffolds, have been explored for related compounds, demonstrating the versatility of these intermediates.

Scientific Research Applications

While the search results do not directly address the applications of "2,7-Difluoro-4-nitro-9h-fluorene," they do provide information on fluorene derivatives and related compounds, which can help infer potential applications.

Fluorene and its Derivatives: Properties and Applications

Fluorene is a polycyclic aromatic hydrocarbon with a rigid planar structure that is used as aBuilding block in organic synthesis . Fluorene derivatives have unique physiochemical properties that make them useful in various applications .

Key Properties of Fluorene Derivatives

  • ** широкий спектр использования:** Fluorene and its derivatives have a wide array of uses .
  • Two-photon absorption: Some fluorene derivatives exhibit two-photon absorption .
  • Aggregation-Induced Emission Enhancement (AIEE): Fluorene derivatives can display AIEE .
  • Excimer formation: Some fluorene derivatives are capable of excimer formation .
  • Twisted Intramolecular Charge Transfer (TICT): Fluorene derivatives can undergo TICT .

Applications in Fluorescence Imaging and Biology

Fluorene derivatives are used in fluorescence imaging and biological applications . These include:

  • DNA sequencing: Fluorene derivatives can be utilized in DNA sequencing .
  • Single nucleotide polymorphism (SNP) detection: Fluorene derivatives may be used in SNP detection .
  • DNA fluorescent markers: Fluorene-based compounds can serve as DNA fluorescent markers .
  • Cell imaging: Fluorene derivatives can be used for cell imaging .

Use as Bioactive Agents

Fluorene derivatives have shown potential as antimicrobial and anticancer agents .

  • Antimicrobial Activity: Some synthesized compounds displayed antimicrobial activity against multidrug-resistant strains .
  • Anticancer Activity: Some compounds have shown anticancer activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines .

Phenolic-Enabled Nanotechnology (PEN)

Phenols, which have accessible, versatile reactivity, and relative biocompatibility, have catalyzed research in phenolic-enabled nanotechnology (PEN), especially for biomedical applications .

Other Fluorene Derivatives

  • Polyfluorenes (PF): Polyfluorenes are a class of fluorene derivatives with specific applications .
  • Flavonoids: Flavonoids are polyphenolic compounds with a basic structural unit of 2-phenylchromone, which have anti-inflammatory, antitumor, antiviral, and cardiovascular effects .
  • Copolymers: Fluorine atoms can be inserted on the donor unit of copolymers .

Mechanism of Action

The mechanism of action of 2,7-Difluoro-4-nitro-9H-fluorene in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Nitro Groups

2,7-Dibromo-4-nitro-9H-fluorene (CAS 1785-07-5)
  • Molecular Formula: C₁₃H₇Br₂NO₂
  • Molecular Weight : 385.91 g/mol
  • Key Differences: Bromine atoms at 2 and 7 positions increase molecular weight and steric bulk compared to fluorine. Applications: Used as a raw material in synthesis due to bromine’s utility in Suzuki-Miyaura couplings .
2,7-Dibromo-9H-fluorene (CAS 16433-88-8)
  • Molecular Formula : C₁₃H₈Br₂
  • Molecular Weight : 324.01 g/mol
  • Key Differences :
    • Lacks the nitro group, simplifying electronic interactions.
    • Bromine’s size and polarizability may enhance π-stacking in crystal structures compared to fluorine .

Functional Group Variations

2,7-Dibromo-4-nitro-9H-fluoren-9-one (CAS 1785-04-2)
  • Molecular Formula: C₁₃H₅Br₂NO₃
  • Molecular Weight : 382.99 g/mol
  • Key Differences :
    • A ketone group at the 9-position introduces additional electron-withdrawing effects, altering redox properties.
    • The combination of bromine and nitro groups may increase solubility in polar solvents compared to the fluorine-nitro analog .
7-Amino-2,4-difluoro-9H-fluoren-9-one (CAS 2969-69-9)
  • Molecular Formula: C₁₃H₇F₂NO
  • Molecular Weight : 231.20 g/mol
  • Key Differences: An amino group (-NH₂) at position 7 increases basicity and nucleophilicity.

Positional Isomerism and Electronic Effects

9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene
  • Key Features: A fluorobenzylidene group at position 9 and nitro groups at 2, 4, 5, and 7 positions. Multiple nitro groups amplify electron-withdrawing effects, likely reducing stability but enhancing charge-transfer capabilities. Applications: Potential use in high-energy materials or as a photoactive component .
4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4)
  • Molecular Formula : C₁₃H₆Cl₂N₂O₈S₂
  • Molecular Weight : 477.23 g/mol
  • Key Differences :
    • Sulfonyl chloride groups (-SO₂Cl) at 2 and 7 positions are highly electron-withdrawing and reactive.
    • Applications: Likely used as an intermediate in polymer or surfactant synthesis .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,7-Difluoro-4-nitro-9H-fluorene 2,7-F; 4-NO₂ C₁₃H₇F₂NO₂ 263.20 High electronegativity, electronics
2,7-Dibromo-4-nitro-9H-fluorene 2,7-Br; 4-NO₂ C₁₃H₇Br₂NO₂ 385.91 Suzuki coupling precursor
2,7-Dibromo-9H-fluorene 2,7-Br C₁₃H₈Br₂ 324.01 Crystal engineering
7-Amino-2,4-difluoro-9H-fluoren-9-one 2,4-F; 7-NH₂; 9-keto C₁₃H₇F₂NO 231.20 Fluorescent probes, medicinal chemistry
4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride 2,7-SO₂Cl; 4,5-NO₂ C₁₃H₆Cl₂N₂O₈S₂ 477.23 Reactive intermediate

Biological Activity

2,7-Difluoro-4-nitro-9H-fluorene is an organic compound belonging to the fluorene family, characterized by the presence of two fluorine atoms at the 2 and 7 positions and a nitro group at the 4 position. This unique structural configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. Research has indicated its potential biological activities, particularly in enzyme inhibition and anticancer applications.

The chemical formula of this compound is C13H8F2N2OC_{13}H_{8}F_{2}N_{2}O. Its structure can be summarized as follows:

  • Fluorine Substituents: Two fluorine atoms enhance lipophilicity and stability.
  • Nitro Group: The presence of a nitro group is often associated with increased biological activity, particularly in inducing oxidative stress in cells.

Enzyme Inhibition

Studies suggest that this compound acts as an inhibitor for various enzymes. The specific interactions depend on its structural modifications and the functional groups present. For instance, nitro-substituted compounds have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Dihydrofolate ReductaseCompetitive
Cytochrome P450Non-competitive
Protein KinasesMixed-type

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results against several cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54915.0
MDA-MB-23110.5
WI-38 (Normal Fibroblasts)>50

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Oxidative Stress Induction: The compound can induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Interaction: Binding to active sites of enzymes such as DHFR disrupts normal cellular processes.
  • Cell Cycle Arrest: Evidence suggests that it may interfere with cell cycle progression in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in combination therapies for cancer treatment. For example:

  • A study demonstrated that when combined with standard chemotherapeutics like Taxol, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What computational methods predict substituent effects on optoelectronic properties?

  • Methodological Answer : Use time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) for solvent effects. Validate with UV-Vis and fluorescence spectra. For example, fluorine’s electronegativity lowers HOMO levels by ~0.3 eV .

Q. How to design experiments probing substituent-directed reactivity in cross-coupling reactions?

  • Methodological Answer : Perform Suzuki-Miyaura coupling with Pd catalysts. Fluorine at C2/C7 positions may sterically hinder coupling at C4. Use XRD () to confirm regioselectivity. Optimize ligands (e.g., SPhos) for bulky substrates .

Q. What methodologies assess environmental persistence or toxicity of nitro-fluorofluorenes?

  • Methodological Answer : Conduct OECD 301 biodegradation tests. For ecotoxicity, use Daphnia magna assays (LC50). Note: Limited data exists ( lack eco-tox profiles), so extrapolate from nitro-PAH analogs .

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